molecular formula C22H28N2O2 B6777717 N-(1,2-diphenylethyl)-4-hydroxy-4-methylazepane-1-carboxamide

N-(1,2-diphenylethyl)-4-hydroxy-4-methylazepane-1-carboxamide

Cat. No.: B6777717
M. Wt: 352.5 g/mol
InChI Key: LQLRAQPHZSCKNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,2-diphenylethyl)-4-hydroxy-4-methylazepane-1-carboxamide is a compound that belongs to the class of 1,2-diarylethylamines. These compounds are known for their diverse pharmacological properties and have been studied for various applications in medicinal chemistry and pharmacology .

Properties

IUPAC Name

N-(1,2-diphenylethyl)-4-hydroxy-4-methylazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-22(26)13-8-15-24(16-14-22)21(25)23-20(19-11-6-3-7-12-19)17-18-9-4-2-5-10-18/h2-7,9-12,20,26H,8,13-17H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQLRAQPHZSCKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(CC1)C(=O)NC(CC2=CC=CC=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1,2-diphenylethyl)-4-hydroxy-4-methylazepane-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1,2-diphenylethylamine with 4-hydroxy-4-methylazepane-1-carboxylic acid under specific conditions to form the desired compound. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

N-(1,2-diphenylethyl)-4-hydroxy-4-methylazepane-1-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(1,2-diphenylethyl)-4-hydroxy-4-methylazepane-1-carboxamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,2-diphenylethyl)-4-hydroxy-4-methylazepane-1-carboxamide involves its interaction with specific molecular targets in the body. It may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various physiological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

N-(1,2-diphenylethyl)-4-hydroxy-4-methylazepane-1-carboxamide can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and pharmacological profiles of this compound, making it a valuable compound for various research and industrial applications.

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